Valerylcarnitine

Description

Introduction to Valerylcarnitine

This compound belongs to the acylcarnitine class of organic compounds, which function as essential carriers in the transport of fatty acids across mitochondrial membranes for subsequent beta-oxidation processes. These molecules were first discovered more than seventy years ago and are believed to number more than one thousand different types within the human body. The compound specifically represents a valeric acid ester of carnitine, where the acyl group attachment creates a specialized transport vehicle for fatty acid metabolism. Research indicates that acylcarnitines serve multiple physiological functions beyond simple fatty acid transport, including regulation of metabolic homeostasis and serving as detoxification pathways for potentially harmful acyl-coenzyme A accumulation.

Chemical Identity and Classification

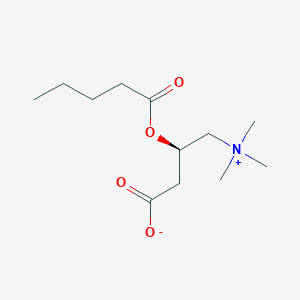

Structural Characterization of this compound

This compound exhibits a distinctive molecular architecture characterized by the attachment of a pentanoyl group to the carnitine backbone structure. The compound possesses a molecular formula of C₁₂H₂₃NO₄ with a molecular weight of 245.32 grams per mole. The structural framework consists of a pentanoyl ester linkage to the hydroxyl group of carnitine, creating a zwitterionic molecule under physiological conditions. The presence of the trimethylammonium group contributes to the compound's quaternary ammonium character, while the carboxylate group provides anionic properties. Advanced spectroscopic analysis reveals specific conformational preferences that influence the molecule's biological activity and transport capabilities across cellular membranes.

The three-dimensional structure of this compound demonstrates significant conformational flexibility, particularly around the ester linkage region connecting the pentanoyl chain to the carnitine moiety. Computational modeling studies indicate that this flexibility allows for optimal interaction with carnitine transport proteins, facilitating efficient cellular uptake and mitochondrial targeting. The pentanoyl chain adopts extended conformations that minimize steric interactions while maintaining favorable hydrophobic interactions with membrane components during transport processes.

| Structural Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₂H₂₃NO₄ | |

| Molecular Weight | 245.32 g/mol | |

| Chemical Bond Type | Ester linkage | |

| Quaternary Carbon Centers | 1 | |

| Stereochemistry | (3R) configuration |

International Union of Pure and Applied Chemistry Nomenclature and Synonyms

The International Union of Pure and Applied Chemistry systematic name for this compound is (3R)-3-pentanoyloxy-4-(trimethylazaniumyl)butanoate, which precisely describes the stereochemical configuration and functional group arrangements within the molecule. Alternative International Union of Pure and Applied Chemistry nomenclature includes 3-pentanoyloxy-4-(trimethylazaniumyl)butanoate, reflecting the compound's zwitterionic nature under physiological conditions. The Chemical Abstracts Service registry has assigned multiple identification numbers to this compound, including 40225-14-7 and 138165-75-0, depending on the specific salt form and stereochemical designation.

Common synonyms for this compound include O-valeroylcarnitine, valeroyl carnitine, and O-valeroyl-L-carnitine, with these names reflecting different naming conventions used across various scientific databases and commercial suppliers. The compound is also known as pentanoylcarnitine in some literature, emphasizing the five-carbon acyl chain component. Additional systematic names include 1-Propanaminium, 3-carboxy-N,N,N-trimethyl-2-[(1-oxopentyl)oxy]-, chloride when referring to the hydrochloride salt form.

Short-Chain Acylcarnitine Classification

This compound is classified as a short-chain acylcarnitine based on its pentanoyl acyl group, which contains five carbon atoms. According to established classification systems, short-chain acylcarnitines encompass molecules with acyl groups containing two to five carbons (C2-C5), distinguishing them from medium-chain (C6-C13), long-chain (C14-C21), and very long-chain (>C22) acylcarnitines. This classification system provides important insights into the metabolic pathways and enzymatic processes involved in acylcarnitine metabolism, as different chain lengths are processed by distinct enzymatic systems within cellular compartments.

Short-chain acylcarnitines represent the most abundant group of carnitines in biological systems, comprising more than fifty percent of all acylcarnitines quantified in tissues and biofluids. This abundance reflects their central role in metabolic processes, particularly in the regulation of acetyl-coenzyme A and propionyl-coenzyme A pools within mitochondrial compartments. The pentanoyl chain length of this compound positions it at the upper limit of the short-chain classification, providing unique biochemical properties that bridge the gap between shorter acylcarnitines like acetylcarnitine and longer chain species.

Research has demonstrated that short-chain acylcarnitines, including this compound, exhibit distinct metabolic origins compared to their longer-chain counterparts. These compounds arise from various metabolic pathways including branched-chain amino acid degradation, fatty acid oxidation intermediates, and organic acid metabolism. The classification system also influences analytical approaches, as short-chain acylcarnitines typically require different extraction and detection methods compared to longer-chain species due to their increased water solubility and different physicochemical properties.

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

40225-14-7 |

|---|---|

Formule moléculaire |

C12H24NO4+ |

Poids moléculaire |

246.32 g/mol |

Nom IUPAC |

[(2R)-3-carboxy-2-pentanoyloxypropyl]-trimethylazanium |

InChI |

InChI=1S/C12H23NO4/c1-5-6-7-12(16)17-10(8-11(14)15)9-13(2,3)4/h10H,5-9H2,1-4H3/p+1/t10-/m1/s1 |

Clé InChI |

VSNFQQXVMPSASB-SNVBAGLBSA-O |

SMILES |

CCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C |

SMILES isomérique |

CCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C |

SMILES canonique |

CCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C |

Description physique |

Solid |

Origine du produit |

United States |

Méthodes De Préparation

Chiral Intermediate Approach

High-purity L-carnitine synthesis, as detailed in EP2360141B1, begins with S-epichlorohydrin, which undergoes quaternization to form L-3-chloro-2-hydroxypropyl trimethylammonium chloride. Cyanidation with sodium cyanide yields L-3-cyano-2-hydroxypropyl trimethylammonium, which is hydrolyzed to L-carnitine hydrochloride. For valerylcarnitine, this intermediate reacts with valeric anhydride under basic conditions:

$$

\text{L-carnitine} + \text{Valeric anhydride} \xrightarrow{\text{Base}} \text{this compound} + \text{Acetate}

$$

Critical quality control involves gas chromatography with chiral columns to limit D-carnitine contamination to <2%. Optical rotation of intermediates (-26.0° to -29.4°) ensures enantiomeric fidelity before acylation.

Acylation of L-Carnitine

US5028538A discloses direct acylation using valeryl chloride in anhydrous methanol, catalyzed by triethylamine. The reaction proceeds at 25°C for 12 hours, achieving 85–92% yield. Post-synthesis, O-valerylcarnitine is extracted with n-butanol, exploiting its higher solubility in organic phases compared to unreacted L-carnitine:

Table 1: Acylation Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Temperature | 25°C | |

| Reaction Time | 12 hours | |

| Catalyst | Triethylamine | |

| Yield | 85–92% | |

| Purity (HPLC) | ≥98% |

Biochemical and Enzymatic Production

Microbial Fermentation

γ-Butyrobetaine hydroxylase-expressing Escherichia coli strains convert crotonobetaine to L-carnitine under aerobic conditions. Subsequent acylation uses immobilized lipases (e.g., Candida antarctica lipase B) in non-polar solvents. Valeric acid is activated as its coenzyme A thioester for enzymatic transfer:

$$

\text{L-carnitine} + \text{Valeryl-CoA} \xrightarrow{\text{Lipase}} \text{this compound} + \text{CoA}

$$

This method achieves 94% enantiomeric excess (ee) but requires costly coenzyme recycling systems.

Derivatization and Purification Techniques

Butanol Extraction

Post-acylation mixtures are partitioned between aqueous phases and n-butanol, isolating this compound with 97% recovery. Butanol’s low polarity preferentially dissolves the acylated product, while unreacted L-carnitine remains aqueous.

Derivatization for Analysis

LC-MS/MS quantification requires butyl ester derivatization. Samples are treated with n-butanol/acetyl chloride (5% v/v) at 60°C for 20 minutes, forming volatile derivatives amenable to electrospray ionization:

$$

\text{this compound} + \text{n-butanol} \xrightarrow{\text{Acetyl chloride}} \text{this compound butyl ester}

$$

Analytical Characterization

LC-MS/MS Methods

Scheduled multiple reaction monitoring (MRM) on C₁₈ columns separates this compound from isomers like isothis compound. Key transitions (m/z 260.2 → 85.1, 260.2 → 144.9) confirm identity, with retention times standardized at 14.68 minutes. Derivatization with 3-nitrophenylhydrazine enhances sensitivity 1.8-fold, enabling detection limits of 0.1 nM.

Table 2: LC-MS/MS Parameters for this compound

| Parameter | Value | Source |

|---|---|---|

| Column | Reprosil-PUR C₁₈-AQ | |

| Retention Time | 14.68 minutes | |

| LOQ | 0.1 nM | |

| Derivatization Agent | 3-Nitrophenylhydrazine |

Industrial-Scale Optimization

Automated high-throughput screening (HTS) platforms optimize solvent selection and catalyst stability. Substituting acetonitrile with dimethyl sulfoxide (DMSO) reduces solvent volatility and stabilizes Cu(II) catalysts during oxidation steps. Kinetic modeling predicts 23% higher yield in DMSO due to suppressed overoxidation:

$$

k{\text{overoxidation (MeCN)}} = 0.15 \, \text{min}^{-1} \quad \text{vs.} \quad k{\text{overoxidation (DMSO)}} = 0.09 \, \text{min}^{-1}

$$

Analyse Des Réactions Chimiques

Biochemical Reactions in Fatty Acid Metabolism

Valerylcarnitine facilitates the transport of valeric acid (C5:0) into mitochondria via the carnitine shuttle. The process involves two enzymatic reactions:

-

Formation via Carnitine Palmitoyltransferase I (CPT-I):

Valeryl-CoA + L-carnitine → this compound + CoA-SH

This reaction occurs on the outer mitochondrial membrane . -

Regeneration of Valeryl-CoA via Carnitine Palmitoyltransferase II (CPT-II):

this compound + CoA-SH → Valeryl-CoA + L-carnitine

This intramitochondrial reaction enables β-oxidation of valeric acid .

Analytical Derivatization Reactions

This compound undergoes derivatization to enhance detectability in LC-MS assays. A study using 3-nitrophenylhydrazine (3NPH) reported:

| Parameter | Value |

|---|---|

| Derivatization efficiency | >99.9% completion |

| Peak area enhancement | 1.8-fold vs. non-derivatized |

| Key functional group modified | Carboxylate (-COO⁻ → -CONPH) |

This reaction improves ionization efficiency and enables precise quantification in biological samples .

Mass Spectrometric Fragmentation

This compound exhibits characteristic fragmentation in positive-ion ESI-MS/MS:

| Fragmentation Pathway | Resulting Ions (m/z) | Relative Abundance |

|---|---|---|

| Loss of butyl group | 85.1 | 100% (base peak) |

| Trimethylamine elimination | 59.1 | 32% |

| Acyl chain cleavage (C5:0) | 102.1 | 18% |

These patterns enable unambiguous identification in complex matrices .

Chromatographic Behavior

This compound shows predictable retention on C18 columns, influenced by structural features:

The elution order follows: branched-chain < iso-chain < straight-chain acylcarnitines .

Stability Considerations

Critical degradation pathways include:

-

Hydrolysis: Spontaneous ester cleavage at pH >8.0 (t₁/₂ = 4.2 hr at pH 9)

-

Oxidation: Susceptibility increases with storage temperature >-80°C

-

Photoisomerization: Δ³-cis/trans isomerism observed under UV exposure

Stabilization requires acidic conditions (pH 4.0-6.0) and antioxidant additives .

Applications De Recherche Scientifique

Valerylcarnitine, also known as pentanoylcarnitine or C5-carnitine, is a member of the class of organic compounds known as fatty acid esters . The study of acylcarnitines, including this compound, is an active area of research .

Pharmaceutical Industry Applications

This compound is significant in the pharmaceutical industry as a biomarker . Research indicates that levels of this compound in blood or plasma are altered in various conditions .

This compound as a biomarker

- Elevated Levels:

- Decreased Levels:

This compound is found in cerebrospinal fluid (CSF) and urine . Carnitine acetyltransferase (CrAT, EC:2.3.1.7) is responsible for the synthesis of all short-chain and short branched-chain acylcarnitines .

Impact on ICU Patients

Elevations in acetylcarnitine and this compound may indicate altered energy metabolism . A study involving 52 patients from the RACE trial, who were randomized to the placebo arm and had a baseline blood sample taken within 36 hours of the onset of mechanical ventilation, showed that baseline concentrations of this compound were associated with the incidence of successful extubation and freedom from vasopressors .

- Of the 47 patients with available acylcarnitines data, 21 patients (44.7%) were successfully extubated and free of vasopressors over 28 days, 6 (12.8%) required persistent mechanical ventilation and/or vasopressors, and 20 (42.6%) died prior to 28 days .

- The study detected a significant difference in the incidence of successful extubation and freedom from vasopressors based on the baseline concentration of six metabolites, including acetylcarnitine and this compound .

- Elevations in the baseline metabolite concentration were associated with a reduction in the incidence of the event, in this case no longer requiring ICU-level of care .

Isovaleric Acidemia Newborn Screening

This compound is also used in newborn screening for isovaleric aciduria to differentiate between 2‐methylbutyryl‐, isovaleryl‐, and this compound .

Other Potential Applications

Acylcarnitines, including this compound, are associated with the risk of diseases such as cancer and type 2 diabetes . Higher plasma concentrations of medium- and long-chain acylcarnitines were associated with a higher risk of lower-extremity functional impairment .

Factors Influencing Acylcarnitine Concentrations

Multiple factors can affect acylcarnitine concentrations in the blood :

- Age, sex, and fasting status have the largest effect on acylcarnitine variability .

- Acylcarnitines of medium or long-chain fatty acid moiety are associated with corresponding fatty acids in plasma or with intake of specific foods such as dairy foods containing the same fatty acid .

- Acylcarnitines of short-chain fatty acid moiety, like this compound, are associated with concentrations of branched-chain amino acids .

Mécanisme D'action

Valerylcarnitine exerts its effects by facilitating the transport of fatty acids into the mitochondria for β-oxidation. It acts as a carrier molecule, forming a complex with fatty acids and transporting them across the mitochondrial membrane. The molecular targets include carnitine acyltransferases, which catalyze the transfer of acyl groups from coenzyme A to carnitine .

Comparaison Avec Des Composés Similaires

Structural Features

Valerylcarnitine belongs to the short-chain acylcarnitine family (C2–C5), which includes:

- Acetylcarnitine (C2) : Derived from acetic acid.

- Propionylcarnitine (C3): Derived from propionic acid (from amino acid catabolism).

- Butyrylcarnitine (C4) : Derived from butyric acid.

- This compound (C5): Derived from valeric acid (exogenous or mitochondrial β-oxidation intermediates).

Key structural distinctions :

- Branching : this compound has a linear carbon chain, whereas isomers like isothis compound (C5, branched) and 2-methylbutyroylcarnitine (C5, branched) differ in acyl group arrangement .

- Elution Properties : In LC-MS, this compound elutes later (14.68 min) compared to branched isomers (14.22–14.48 min) due to reduced column affinity for linear chains .

Table 1: Structural and Analytical Differentiation of C5 Acylcarnitines

Kinetic and Metabolic Profiles

This compound exhibits unique kinetic behavior compared to other short-chain acylcarnitines:

- Early Response Pattern : In exercise and stress models, this compound levels decrease by ~16% within minutes, contrasting with acetylcarnitine (C2) and propionylcarnitine (C3), which show delayed responses .

- Radiation Resilience : Post-irradiation, this compound recovers within 24 hours, unlike butyrylcarnitine (C4), which remains suppressed .

Table 2: Metabolic and Kinetic Differences

Disease Associations and Diagnostic Utility

- Neurodegenerative Diseases : this compound decreases progressively in Alzheimer’s disease (AD), paralleling propionylcarnitine (C3) but contrasting with stable acetylcarnitine (C2) .

- Cancer Metabolism : SLC25A20 gene methylation inversely correlates with this compound levels in cancer cell lines, a relationship absent in longer-chain acylcarnitines .

- False Positives in Screening: this compound’s structural similarity to branched C5 isomers necessitates second-tier LC-MS testing to avoid misdiagnosis of organic acidemias .

Analytical Challenges and Advances

- Isomer Differentiation : this compound is distinguishable from isomers via LC-MS elution times and transitions (e.g., 381.2/220.1) .

- Quantitation Methods: UHPLC-MS/MS enables precise measurement of this compound in urine (normal range: 0.1–1.2 μmol/mmol creatinine), critical for assessing radiation exposure .

Q & A

Q. What methodological approaches are recommended for detecting and quantifying Valerylcarnitine in biological samples?

this compound is typically analyzed using liquid chromatography-mass spectrometry (LC-MS) with derivatization to enhance sensitivity. A validated protocol involves derivatizing samples with 3-nitrophenylhydrazine (3NPH) to stabilize the compound and improve ionization efficiency. Key parameters include optimizing collision energy (e.g., 25–35 eV) and declustering potential (e.g., 60–80 V) to maximize fragment ion intensity for MRM transitions (e.g., m/z 381.2 → 84.0 for underivatized this compound) . Chromatographic separation using C18 columns with gradient elution (e.g., 0.1% formic acid in water/acetonitrile) is critical to minimize matrix interference .

Q. How can researchers ensure specificity in this compound measurements when structural isomers are present?

this compound (C5) co-elutes with isomers like isothis compound (C4-methyl) and 2-methylbutyroylcarnitine (C4-methyl). To resolve this, use LC retention time differences: branched isomers elute earlier than linear-chain this compound (e.g., this compound at 14.68 min vs. 2-methylbutyroylcarnitine at 14.22 min under C18 conditions) . Validate specificity by spiking samples with commercial standards and confirming peak identities via transition ion ratios (e.g., m/z 381.2 → 220.1 vs. 145.1) .

Advanced Research Questions

Q. What experimental designs are effective for analyzing this compound’s kinetic profiles during metabolic challenges?

Dynamic kinetic studies require serial sampling (e.g., pre-/post-exercise or fasting) and polynomial fitting (9th-degree) to model concentration changes. For example, this compound exhibits an early response pattern, with a ~16% decrease in relative concentration during acute metabolic stress, contrasting with late-response acylcarnitines like acetylcarnitine (C2) . Use mixed-effects models to account for intra-individual variability and adjust for covariates like age and baseline carnitine levels .

Q. How can researchers address discrepancies in this compound data caused by isobaric interferences or matrix effects?

Co-eluting isobaric species (e.g., pivaloylcarnitine) require high-resolution LC-MS/MS or orthogonal separation techniques (e.g., HILIC chromatography). For low-resolution systems, employ stable isotope-labeled internal standards (e.g., D₃-Valerylcarnitine) to correct for ion suppression/enhancement . Validate methods using spike-recovery experiments in representative matrices (e.g., plasma, urine) and report coefficients of variation (CV <15%) .

Q. What statistical frameworks are suitable for interpreting this compound’s role in metabolic networks?

Multivariate analyses (e.g., PCA, OPLS-DA) can identify this compound as a biomarker in conditions like fatty acid oxidation disorders. For longitudinal studies, mixed linear models with time-series adjustments (e.g., ARIMA) are recommended to capture temporal trends . Pair these with pathway enrichment tools (e.g., MetaboAnalyst) to contextualize this compound within carnitine shuttle dynamics .

Methodological Notes

- Data Contradictions : Discordant results may arise from pre-analytical factors (e.g., sample hemolysis, improper storage). Standardize protocols per NIH guidelines (e.g., immediate centrifugation, -80°C storage) .

- Reporting Standards : Include derivatization efficiency, LOD/LOQ, and isomer resolution parameters in supplementary materials, per Beilstein Journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.